
(4-(Benzyloxy)-2-chloro-3-methoxyphenyl)(tert-butylamino)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Benzyloxy)-2-chloro-3-methoxyphenyl)(tert-butylamino)methanol is a complex organic compound characterized by the presence of a benzyloxy group, a chloro substituent, a methoxy group, and a tert-butylamino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-2-chloro-3-methoxyphenyl)(tert-butylamino)methanol typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a benzyloxy group is introduced to a chlorinated phenyl ring. This is followed by the introduction of a methoxy group through methylation. The final step involves the addition of a tert-butylamino group via a reductive amination process.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste. The use of flow microreactors is particularly advantageous for the large-scale synthesis of complex organic compounds .
Chemical Reactions Analysis
Types of Reactions
(4-(Benzyloxy)-2-chloro-3-methoxyphenyl)(tert-butylamino)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy ketones, while reduction can produce benzyloxy alcohols.
Scientific Research Applications
(4-(Benzyloxy)-2-chloro-3-methoxyphenyl)(tert-butylamino)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (4-(Benzyloxy)-2-chloro-3-methoxyphenyl)(tert-butylamino)methanol involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the tert-butylamino group can enhance its stability and bioavailability. The compound’s effects are mediated through its ability to modulate biochemical pathways, leading to desired therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Tulobuterol: A β2-adrenergic receptor agonist used in the treatment of respiratory diseases.
Terbutaline: Another β2-adrenergic receptor agonist with similar applications in treating asthma and bronchospasm.
Uniqueness
(4-(Benzyloxy)-2-chloro-3-methoxyphenyl)(tert-butylamino)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H24ClNO3 |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
(tert-butylamino)-(2-chloro-3-methoxy-4-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C19H24ClNO3/c1-19(2,3)21-18(22)14-10-11-15(17(23-4)16(14)20)24-12-13-8-6-5-7-9-13/h5-11,18,21-22H,12H2,1-4H3 |
InChI Key |
UTTFFDDKYSSEND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(C1=C(C(=C(C=C1)OCC2=CC=CC=C2)OC)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



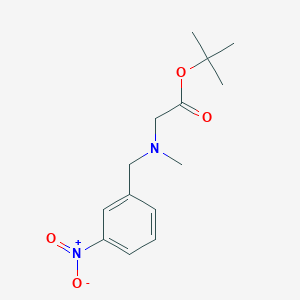
![rac-(3aR,6S,6aS)-1-benzyl-octahydrocyclopenta[b]pyrrol-6-amine dihydrochloride](/img/structure/B11819549.png)


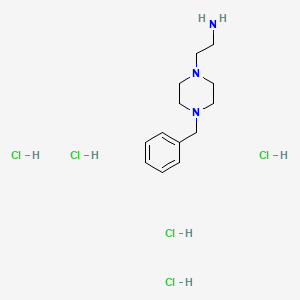
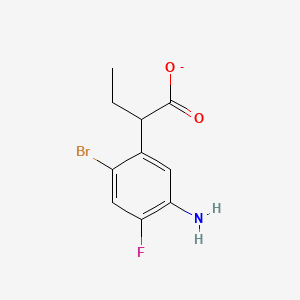



![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11819588.png)
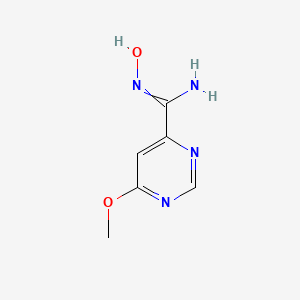
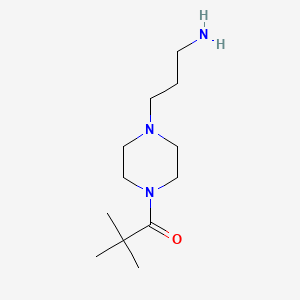
![tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B11819614.png)
